molecular formula C15H10ClNO B196287 5H-Dibenzo[b,f]azepine-5-carbonyl chloride CAS No. 33948-22-0

5H-Dibenzo[b,f]azepine-5-carbonyl chloride

Cat. No.: B196287
CAS No.: 33948-22-0
M. Wt: 255.7 g/mol
InChI Key: APJYHXJGXDPGBA-UHFFFAOYSA-N
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Description

5H-Dibenzo[b,f]azepine-5-carbonyl chloride (CAS: 33948-22-0) is a reactive acyl chloride derivative of the heterocyclic compound 5H-dibenzo[b,f]azepine (iminostilbene). It is widely used as a key intermediate in organic synthesis, particularly for constructing polycyclic compounds and pharmaceutical impurities. Its structure features a seven-membered azepine ring fused with two benzene rings and a reactive carbonyl chloride group, enabling nucleophilic substitution reactions with amines, hydrazines, and alcohols .

Properties

IUPAC Name

benzo[b][1]benzazepine-11-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APJYHXJGXDPGBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00187567
Record name Iminostilbene N-carbonylchloride
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Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33948-22-0
Record name 5H-Dibenz[b,f]azepine-5-carbonyl chloride
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Record name 5-(Chlorocarbonyl)-5H-dibenz(b,f)azepine
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Record name Iminostilbene N-carbonylchloride
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Record name 5H-Dibenz[b,f]azepine-5-carbonyl chloride
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Record name 5-(CHLOROCARBONYL)-5H-DIBENZ(B,F)AZEPINE
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Mechanism of Action

Pharmacokinetics

It is known that the compound is soluble in chloroform, dichloromethane, and ethyl acetate, which suggests that it may have good bioavailability.

Biochemical Analysis

Biochemical Properties

It is known that it can be used to prepare urea derivatives, which are potent P2X4 receptor (purinergic receptor) antagonists. This suggests that it may interact with enzymes, proteins, and other biomolecules involved in purinergic signaling.

Cellular Effects

The cellular effects of Dibenz [b,f]azepine-5-carbonyl chloride are not well-documented. Given its role as an intermediate in the synthesis of carbamazepine, it may influence cell function in ways similar to this drug. Carbamazepine is known to affect cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Its derivatives have been shown to act as antagonists of the P2X4 receptor, suggesting that it may exert its effects at the molecular level through binding interactions with this receptor, leading to changes in gene expression and enzyme activity.

Biological Activity

5H-Dibenzo[b,f]azepine-5-carbonyl chloride, a tricyclic heterocyclic compound, has garnered attention due to its unique structural properties and biological activities. This compound serves as an important intermediate in organic synthesis and exhibits significant pharmacological potential, particularly as an antagonist of the P2X4 receptor, which plays a crucial role in various physiological processes such as pain perception and inflammation.

Chemical Structure and Properties

The molecular formula of this compound is C15_{15}H10_{10}ClN\O, with a molecular weight of approximately 255.70 g/mol. The compound features a dibenzoazepine core, characterized by two fused benzene rings and a nitrogen-containing seven-membered ring (azepine) with a carbonyl chloride functional group attached at position 5. This configuration makes it reactive and suitable for various chemical transformations.

Target Receptor : The primary target of this compound is the P2X4 receptor, a subtype of purinergic receptors involved in neurotransmission and inflammatory responses.

Mode of Action : As an antagonist, this compound inhibits the activity of the P2X4 receptor, which can modulate several biochemical pathways associated with pain and inflammation. This antagonistic action may lead to alterations in gene expression and cellular metabolism, similar to the effects observed with its parent compound, carbamazepine.

Biological Activity

Research indicates that derivatives of this compound can effectively inhibit P2X4 receptor activity. This inhibition has implications for therapeutic applications in managing conditions related to pain and inflammation.

Table 1: Biological Activity Summary

Activity Description
Receptor Interaction Antagonist of P2X4 receptor
Physiological Effects Modulation of pain perception and inflammatory responses
Biochemical Pathways Involvement in neurotransmission and gene expression alterations
Potential Applications Development of therapeutics targeting purinergic signaling pathways

Synthesis and Derivatives

This compound is utilized as a precursor for synthesizing various derivatives that exhibit enhanced biological activities. For instance, it can react with amines to yield novel dibenzo[b,f]azepine derivatives that may have improved pharmacological profiles .

Table 2: Synthetic Applications

Derivative Name Synthesis Method Potential Use
Urea derivativesReaction with aminesPotent P2X4 receptor antagonists
Carbamazepine analogsModification of the dibenzo structureAntiepileptic agents
Chiral stationary phases (CSPs)High-performance liquid chromatography (HPLC) applicationsSeparation of enantiomers

Case Studies

Recent studies have explored the pharmacological effects of this compound derivatives on various cellular models. For example, research demonstrated that these compounds could significantly alter cell signaling pathways involved in inflammation, suggesting their potential as therapeutic agents in treating inflammatory diseases .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula: C₁₅H₁₀ClNO
  • Molecular Weight : 255.7 g/mol
  • Reactivity : Highly reactive due to the electron-withdrawing carbonyl chloride group, facilitating amidation, hydrazide formation, and polymer synthesis .

Comparison with Similar Compounds

10,11-Dihydro-5H-Dibenzo[b,f]azepine-5-carbonyl Chloride

  • Structure : Features a saturated 10,11-dihydroazepine ring (CAS: 33948-19-5).
  • Key Differences :
    • Reactivity : Reduced aromaticity in the dihydro derivative decreases electron delocalization, making it less reactive in electrophilic substitutions compared to the unsaturated 5H analog .
    • Applications : Primarily used as a precursor for carbamazepine-related impurities and in synthesizing hydrazides. Its saturated structure enhances thermal stability, making it suitable for high-temperature polymer applications .
Property 5H-Dibenzo[b,f]azepine-5-carbonyl Chloride 10,11-Dihydro Analog
Melting Point Not reported 121–124°C
Thermal Stability (Td) ~326°C (in polymers) Higher stability
Pharmaceutical Role Carbamazepine impurity Intermediate

Dibenzo[b,f]thiepin and Oxazepine Derivatives

  • Dibenzo[b,f]thiepin-10-ones : Contain a sulfur atom instead of nitrogen.
    • Reactivity : Thiepin derivatives undergo selective α-bromination and are used in medicinal chemistry for their anti-HIV and analgesic properties .
    • Electronic Effects : Sulfur’s lower electronegativity compared to nitrogen alters redox properties, affecting applications in photovoltaics .
  • Dibenzo[b,f][1,4]oxazepine (DBO) : Contains an oxygen atom.
    • Pharmacology : Acts as a histamine H₄ receptor agonist and antidepressant, differing from azepine derivatives due to oxygen’s hydrogen-bonding capacity .

Polyamides (PAs) with Azepine Moieties

  • Electrochemical Performance: PAs incorporating 5H-dibenzo[b,f]azepine exhibit lower oxidation potentials (e.g., 0.65–0.85 V vs. Ag/Ag⁺) compared to non-azepine polymers, enhancing electrochromic stability .
  • Optical Properties : Azepine-containing PAs show high photoluminescence quantum yields (ΦPL up to 14.94%) and absorption bands at 291–352 nm, suitable for optoelectronic devices .
Polymer (PA–a) Td (°C) Mw (Da) ΦPL (%)
With Azepine Moiety 326 1.40 × 10⁴ 14.94
Conventional PAs ~300 Similar <5

Key Derivatives

  • Amides and Hydrazides : Reacting with 1-phenylpiperazine or hydrazine produces bioactive derivatives characterized by NMR and mass spectrometry .
  • Brominated Derivatives : 10-Bromo analogs (e.g., CAS 59690-97-0) are critical impurities in carbamazepine, influencing drug safety profiles .

Pharmacological and Industrial Relevance

  • Polymer Applications : Azepine-based PAs demonstrate superior electrochromic switching (yellow → green → blue) with >10,000 cycle stability, outperforming traditional materials .

Preparation Methods

Low-Temperature Phosgenation Protocol

The current industry-standard method (Patent EP0698602A1) employs a two-stage phosgenation process conducted below 60°C:

Stage 1: Initial Phosgene Addition

  • Reactants : Iminostilbene (1.0 eq), phosgene (1.1–1.3 eq)

  • Solvent : Chlorobenzene (5 vol relative to iminostilbene)

  • Conditions : 35–50°C, N₂ atmosphere, 4–6 h reaction time

  • Monitoring : Color transition from yellow-brown to white foam indicates >95% conversion

Stage 2: Hydrolytic Detoxification

  • Quenching : Addition of H₂O (10 vol%) at 80–90°C hydrolyzes residual phosgene to CO₂ and HCl

  • Phase separation : Aqueous phase removes amine byproducts (e.g., 9-methylacridine) as hydrochloride salts

  • Yield : 192–194 g per 160 g iminostilbene (90.5–91.5% theoretical)

Table 1. Comparative Reaction Parameters Across Methods

ParameterTraditional MethodImproved Protocol
Temperature Range70–100°C35–50°C
Phosgene Equivalents2.0–2.5 eq1.1–1.3 eq
Reaction Time8–12 h4–6 h
Detoxification MethodN₂ PurgeHydrolytic Quench
Typical Yield82–85%90–94%

Critical Process Controls

  • Phosgene Feed Rate : Maintained below 0.5 L/min to prevent local overheating and byproduct formation.

  • Acid Scavenging : Triethylamine (0.1 eq) added in later stages neutralizes HCl, preventing product decomposition.

  • Crystallization Control : Methanol precipitation at 0–5°C ensures particle size distribution of 50–100 µm, facilitating filtration.

Purification and Analytical Characterization

Isolation Techniques

Post-reaction workup involves:

  • Solvent Distillation : Chlorobenzene removed under reduced pressure (50 mbar, 80°C)

  • Crystallization : Crude product precipitated in methanol (5 vol) yields 99.8% pure material by HPLC

  • Wash Protocol : Methanol/water (70:30 v/v) removes residual salts and oligomers

Spectroscopic Validation

  • FT-IR : Strong C=O stretch at 1765 cm⁻¹ confirms acyl chloride formation

  • ¹H NMR (CDCl₃): Singlet at δ 6.85 ppm (2H, aromatic), multiplet δ 7.25–7.45 ppm (8H, dibenzazepine protons)

  • MS (EI) : m/z 297 [M]⁺ consistent with molecular formula C₁₅H₁₀ClNO

Industrial Scalability and Applications

Batch vs. Continuous Processing

Table 2. Scalability Metrics for Production Methods

MetricBatch ReactorContinuous Flow
Annual Capacity50–100 MT200–500 MT
Space-Time Yield0.8 kg/L·day2.4 kg/L·day
Operator Exposure RiskModerateLow

Downstream Pharmaceutical Use

The carbonyl chloride serves as the key intermediate for:

  • Carbamazepine Synthesis : Ammonolysis yields 96.5–97.5% pure antiepileptic API after single recrystallization

  • Derivative Production : Reacts with secondary amines (pyrrolidine, piperidine) to generate neuroactive analogs

Q & A

Basic Question: What are the standard synthetic routes for 5H-Dibenzo[b,f]azepine-5-carbonyl chloride in academic research?

Methodological Answer:
The compound is typically synthesized via two primary routes:

  • Route 1: Reacting 5H-dibenzo[b,f]azepine with phosgene to form the carbonyl chloride, followed by ammonia treatment to yield carboxamide intermediates. This method often requires stringent control of phosgene handling due to its toxicity .
  • Route 2: Using halocyanogen (e.g., ClCN) with amines in the presence of strongly polar solvents (e.g., triethylbenzylammonium chloride in chloroform/NaOH), which avoids phosgene but requires precise pH and temperature control to prevent side reactions .

Key Considerations:

  • Route 1 is limited by phosgene’s hazards, while Route 2 offers a safer alternative but may require additional purification steps.

Basic Question: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage: Store under inert gas (argon/nitrogen) at –20°C in moisture-free conditions to prevent hydrolysis. Use amber glass vials to avoid light-induced degradation .
  • Handling: Use gloves and fume hoods due to its acute toxicity (H302, H312) and potential skin irritation. Quench residual reactivity with dry methanol before disposal .

Advanced Question: How can reaction conditions be optimized for hydrolysis of this compound to carboxamide derivatives?

Methodological Answer:

  • Acidic Hydrolysis: Use concentrated HCl (6M) at 60–80°C for 6–8 hours, yielding carboxamide with >85% purity. Monitor by TLC (Rf shift from 0.7 to 0.3 in ethyl acetate/hexane) .
  • Basic Hydrolysis: Employ NaOH (50% aqueous) with phase-transfer catalysts (e.g., tetrabutylammonium bromide) at 40°C for 4 hours. Neutralize with dilute HCl to precipitate the product .
  • Critical Factors: Reaction time and temperature must be tightly controlled to avoid over-hydrolysis to carboxylic acid byproducts.

Advanced Question: What analytical techniques are most effective for characterizing this compound and its derivatives?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Key signals include aromatic protons at δ 7.3–7.6 ppm and carbonyl chloride resonance at δ 170–175 ppm .
    • ¹³C NMR: Carbonyl carbon appears at ~165 ppm, distinct from carboxamide (~168 ppm) .
  • Mass Spectrometry: ESI-MS shows [M+H]+ at m/z 262.0185 for the parent compound, with fragmentation patterns confirming chloride loss .
  • X-ray Crystallography: Resolves structural ambiguities (e.g., bond angles in the azepine ring) using crystals grown from dichloromethane/hexane .

Advanced Question: How can contradictions in reported yields for similar synthetic methods be resolved?

Methodological Answer:
Discrepancies often arise from:

  • Impurity in Starting Materials: Use GC-MS to verify 5H-dibenzo[b,f]azepine purity (>98%) before reactions .
  • Catalyst Efficiency: Compare triethylbenzylammonium chloride (Route 2) vs. tetrabutylammonium bromide; the latter improves phase separation and yield by 15–20% .
  • Reaction Monitoring: Implement in-situ IR to track carbonyl chloride consumption (peak at 1775 cm⁻¹) and optimize quenching points .

Basic Question: What are the key applications of this compound in pharmaceutical intermediate synthesis?

Methodological Answer:

  • Aminophenol Derivatives: React with propan-1-one to form 3-chloro-1-(5H-dibenzo[b,f]azepine-5-yl)propan-1-one, a precursor for antipsychotic agents .
  • Ligand Synthesis: Couple with olefinic amines to create multidentate ligands for Rh(I) complexes used in asymmetric catalysis .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5H-Dibenzo[b,f]azepine-5-carbonyl chloride
Reactant of Route 2
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5H-Dibenzo[b,f]azepine-5-carbonyl chloride

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